![molecular formula C18H13F5N2O2S2 B6480447 2,5-difluoro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzene-1-sulfonamide CAS No. 896678-93-6](/img/structure/B6480447.png)
2,5-difluoro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzene-1-sulfonamide
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Overview
Description
The compound “2,5-difluoro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzene-1-sulfonamide” is an organic compound containing several functional groups including a sulfonamide, a thiazole ring, and multiple fluorine atoms. The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, a five-membered ring containing nitrogen and sulfur, could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonamide group, the thiazole ring, and the fluorine atoms. These groups are often involved in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be influenced by its molecular structure. The presence of multiple fluorine atoms could make the compound relatively stable and resistant to reactions .Scientific Research Applications
Organic Thin-Film Transistors (OTFTs)
- Properties : It exhibits a high electron mobility of 0.17 cm² V⁻¹ s⁻¹ and an impressive on/off current ratio of 10⁶ under both vacuum and ambient air operation .
Biological Studies
These applications highlight the versatility and potential impact of F0685-0237 across diverse scientific disciplines. Researchers can explore its properties further to unlock new discoveries and innovations. 🌟
Mechanism of Action
Target of Action
It is known that this compound is used as an n-type semiconductor for organic field-effect transistor (ofet) devices . In this context, the target would be the semiconductor layer of the OFET, where it influences the flow of electrons.
Mode of Action
F0685-0237 interacts with its target by forming a closely packed 2-dimensional columnar structure . This structure allows for efficient electron mobility, which is crucial for the functioning of n-type OFETs.
Pharmacokinetics
Instead, its electronic properties, such as electron mobility, are of primary importance .
Result of Action
The result of F0685-0237’s action in an OFET device is the creation of an effective n-channel, characterized by a high electron mobility of 0.17 cm² V⁻¹ s⁻¹ and an on/off current ratio of 10⁶ under both vacuum and ambient air operation . This leads to good n-channel OFET performance with little degradation, even after storage in ambient air for 1 year .
Action Environment
The action, efficacy, and stability of F0685-0237 are influenced by environmental factors. It has been demonstrated to be long-term air-stable , indicating that it maintains its performance even in the presence of ambient air. This is a significant advantage for its use in OFET devices, which may be exposed to air during their operation.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,5-difluoro-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F5N2O2S2/c19-13-5-6-15(20)16(9-13)29(26,27)24-8-7-14-10-28-17(25-14)11-1-3-12(4-2-11)18(21,22)23/h1-6,9-10,24H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSXTSLXUNZIOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCNS(=O)(=O)C3=C(C=CC(=C3)F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F5N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-difluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide |
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